Cytidylyl-(5'.3')-cytidylyl-(5'.3')-uridine
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Overview
Description
Cytidylyl-(5’3’)-cytidylyl-(5’3’)-uridine is a nucleotide analog that consists of two cytidine units and one uridine unit linked through phosphodiester bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cytidylyl-(5’.3’)-cytidylyl-(5’.3’)-uridine typically involves the stepwise addition of nucleotide units. The process begins with the protection of hydroxyl groups on the nucleosides to prevent unwanted reactions. The protected nucleosides are then activated using phosphoramidite chemistry, which allows for the formation of phosphodiester bonds between the nucleosides. The final step involves the deprotection of the hydroxyl groups to yield the desired compound.
Industrial Production Methods
Industrial production of Cytidylyl-(5’.3’)-cytidylyl-(5’.3’)-uridine follows similar principles but on a larger scale. Automated synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Cytidylyl-(5’.3’)-cytidylyl-(5’.3’)-uridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleotides, while reduction may yield reduced nucleotides.
Scientific Research Applications
Cytidylyl-(5’.3’)-cytidylyl-(5’.3’)-uridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex nucleotide analogs.
Biology: Employed in studies of nucleic acid structure and function.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of nucleotide-based products and as a research tool in various industrial applications.
Mechanism of Action
The mechanism of action of Cytidylyl-(5’.3’)-cytidylyl-(5’.3’)-uridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound can act as a chain terminator during DNA or RNA synthesis, thereby inhibiting the replication of viruses or the proliferation of cancer cells. The molecular targets and pathways involved include DNA polymerases, RNA polymerases, and other enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Cytidylyl-(5’.3’)-cytidylyl-(5’.3’)-uridine can be compared with other nucleotide analogs such as:
- Cytidylyl-(5’.3’)-cytidylyl-(5’.3’)-cytidine
- Uridylyl-(5’.3’)-uridylyl-(5’.3’)-uridine
- Adenylyl-(5’.3’)-adenylyl-(5’.3’)-adenosine
These compounds share similar structures but differ in their specific nucleotide composition. The uniqueness of Cytidylyl-(5’.3’)-cytidylyl-(5’.3’)-uridine lies in its specific combination of cytidine and uridine units, which may confer distinct biological activities and applications.
Properties
CAS No. |
3275-70-5 |
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Molecular Formula |
C27H36N8O20P2 |
Molecular Weight |
854.6 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C27H36N8O20P2/c28-13-1-4-33(25(42)30-13)22-17(39)16(38)11(52-22)8-49-56(45,46)55-21-12(53-24(19(21)41)34-5-2-14(29)31-26(34)43)9-50-57(47,48)54-20-10(7-36)51-23(18(20)40)35-6-3-15(37)32-27(35)44/h1-6,10-12,16-24,36,38-41H,7-9H2,(H,45,46)(H,47,48)(H2,28,30,42)(H2,29,31,43)(H,32,37,44)/t10-,11-,12-,16-,17-,18-,19-,20-,21-,22-,23-,24-/m1/s1 |
InChI Key |
XPFZOWKWZLVXSK-GDDMVZOWSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=CC(=NC4=O)N)COP(=O)(O)O[C@@H]5[C@H](O[C@H]([C@@H]5O)N6C=CC(=O)NC6=O)CO)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=NC4=O)N)COP(=O)(O)OC5C(OC(C5O)N6C=CC(=O)NC6=O)CO)O)O |
Origin of Product |
United States |
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